1-Penten-3-ol, 3-ethyl-
Description
Contextual Significance in Organic Chemistry and Related Fields
In the landscape of organic chemistry, 1-Penten-3-ol (B1202030), 3-ethyl-, serves as an interesting case study for the reactivity of unsaturated alcohols. The presence of both a nucleophilic hydroxyl group and an electron-rich carbon-carbon double bond within the same molecule allows for a diverse range of chemical transformations. This dual functionality makes it a potentially valuable intermediate in organic synthesis, where chemists aim to build more complex molecular architectures. ontosight.ai
The study of such compounds is significant for several reasons. Firstly, understanding the interplay between different functional groups within a single molecule is a fundamental aspect of physical organic chemistry. The proximity of the hydroxyl group to the double bond can influence the regioselectivity and stereoselectivity of reactions at the double bond, and vice versa. Secondly, the synthesis of tertiary alcohols, particularly those with additional unsaturation, presents unique challenges and opportunities for the development of novel synthetic methodologies. ontosight.aiwikipedia.org
Overview of Unsaturated Tertiary Alcohols within Contemporary Chemical Research
Unsaturated tertiary alcohols, a class of compounds to which 1-Penten-3-ol, 3-ethyl- belongs, are of considerable interest in modern chemical research. wikipedia.org Tertiary alcohols, in general, are characterized by the hydroxyl group being attached to a carbon atom that is bonded to three other carbon atoms. sips.org.in This structural feature makes them resistant to oxidation under typical conditions that would readily oxidize primary and secondary alcohols. wikipedia.org
The inclusion of a carbon-carbon double bond, as seen in allylic alcohols, introduces a site of reactivity that can participate in a wide array of transformations, including electrophilic additions, oxidations, and various transition-metal-catalyzed reactions. acs.org Contemporary research often focuses on developing new catalysts and reagents to effect these transformations with high efficiency and selectivity. The unique electronic and steric environment of unsaturated tertiary alcohols can lead to unexpected reaction pathways and the formation of novel products.
Identified Research Gaps and Emerging Directions for 1-Penten-3-ol, 3-ethyl- Studies
While the fundamental properties of 1-Penten-3-ol, 3-ethyl- are documented, a comprehensive understanding of its reaction chemistry and potential applications remains an area with significant research gaps. Much of the available information centers on its basic physical properties and its synthesis. ontosight.ainih.gov There is a notable lack of in-depth studies on its reactivity in various modern synthetic transformations.
Emerging research directions could focus on several key areas:
Asymmetric Catalysis: The development of catalytic systems for the enantioselective synthesis of chiral derivatives of 1-Penten-3-ol, 3-ethyl- could open doors to its use in the synthesis of pharmaceuticals and other biologically active molecules.
Polymer Chemistry: The vinyl group in 1-Penten-3-ol, 3-ethyl- suggests its potential as a monomer in polymerization reactions, leading to the creation of novel polymers with pendant hydroxyl groups, which could be further functionalized.
Mechanistic Studies: Detailed mechanistic investigations into its reactions, for instance, its behavior under oxidative or acidic conditions, could provide valuable insights into the fundamental reactivity of unsaturated tertiary alcohols. acs.org
Applications in Materials Science: The unique structure of this alcohol could be leveraged in the synthesis of new materials, such as specialty coatings or resins. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
994-26-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-ethylpent-1-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(8,5-2)6-3/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
QUPRMGWZSNTJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C=C)O |
Origin of Product |
United States |
Nomenclature and Structural Characterization of 1 Penten 3 Ol, 3 Ethyl
Systematic IUPAC Nomenclature and Related Chemical Identifiers
The compound with the chemical formula C7H14O is systematically named 3-ethylpent-1-en-3-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name precisely describes its molecular structure: a five-carbon chain (pentane) with a double bond starting at the first carbon (1-en), a hydroxyl group (-ol) at the third carbon, and an ethyl group also at the third carbon.
In addition to its systematic name, this compound is identified by several other chemical identifiers that are crucial for database searching and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the registry number 994-26-3 to this specific compound. nih.gov Other notable identifiers include its PubChem Compound ID (CID) of 120513 and its DSSTox Substance ID of DTXSID90244052. nih.govepa.gov
A variety of synonyms are also used to refer to 3-ethylpent-1-en-3-ol, including the commonly used "1-Penten-3-ol, 3-ethyl-". nih.gov This highlights the importance of using standardized identifiers like the CAS number to avoid ambiguity. For unambiguous machine-readable representation, the compound is defined by its InChI (International Chemical Identifier) and InChIKey. The InChI for 3-ethylpent-1-en-3-ol is InChI=1S/C7H14O/c1-4-7(8,5-2)6-3/h4,8H,1,5-6H2,2-3H3 , and the corresponding InChIKey is QUPRMGWZSNTJJX-UHFFFAOYSA-N . nih.gov The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CCC(CC)(C=C)O . nih.gov
Table 1: Chemical Identifiers for 1-Penten-3-ol (B1202030), 3-ethyl-
| Identifier Type | Identifier |
| IUPAC Name | 3-ethylpent-1-en-3-ol |
| CAS Number | 994-26-3 |
| PubChem CID | 120513 |
| InChI | InChI=1S/C7H14O/c1-4-7(8,5-2)6-3/h4,8H,1,5-6H2,2-3H3 |
| InChIKey | QUPRMGWZSNTJJX-UHFFFAOYSA-N |
| SMILES | CCC(CC)(C=C)O |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
Molecular Connectivity, Isomeric Forms, and Stereochemical Considerations
The molecular structure of 3-ethylpent-1-en-3-ol consists of a central tertiary carbon atom bonded to a hydroxyl group, a vinyl group (-CH=CH2), and two ethyl groups (-CH2CH3). ontosight.ai This specific arrangement of atoms, known as its molecular connectivity, defines its identity as a tertiary allylic alcohol.
Due to the presence of a carbon-carbon double bond, 3-ethylpent-1-en-3-ol can theoretically exist as geometric isomers (cis/trans or E/Z). However, because the first carbon of the pentene chain is only bonded to two hydrogen atoms, no E/Z isomerism is possible around this double bond.
The third carbon atom is a chiral center as it is bonded to four different groups: a hydroxyl group, a vinyl group, and two ethyl groups. However, since two of the substituents are identical (two ethyl groups), the molecule is achiral and does not have enantiomers. Therefore, there are no stereoisomers for 3-ethylpent-1-en-3-ol.
Conformational Analysis and Energetic Landscape Evaluation
The three-dimensional shape and flexibility of 3-ethylpent-1-en-3-ol are determined by rotations around its single bonds. The molecule can adopt various conformations due to the relatively low energy barriers for rotation around the C-C single bonds. The interactions between the bulky ethyl groups, the vinyl group, and the hydroxyl group play a significant role in determining the most stable conformations.
The hydroxyl group can participate in intramolecular hydrogen bonding with the pi-electrons of the vinyl group, which could influence the preferred spatial arrangement of the molecule. The energetic landscape of 3-ethylpent-1-en-3-ol would be characterized by several local energy minima corresponding to different staggered conformations of the ethyl groups and the orientation of the hydroxyl group. Computational chemistry methods can be employed to calculate the relative energies of these conformers and the transition states connecting them, providing a detailed picture of the molecule's dynamic behavior. While specific experimental or computational studies on the conformational analysis of 3-ethylpent-1-en-3-ol are not extensively documented in the provided search results, the principles of steric hindrance and intramolecular forces would govern its conformational preferences.
Advanced Synthetic Methodologies for 1 Penten 3 Ol, 3 Ethyl
Chemical Synthesis Pathways
Several synthetic routes have been developed to produce 1-Penten-3-ol (B1202030), 3-ethyl-, each with distinct advantages and mechanistic features.
Alkene-Grignard Reaction Sequences and Oxidative Workup Strategies
A primary method for the synthesis of 1-Penten-3-ol, 3-ethyl- involves the reaction of an appropriate alkene with a Grignard reagent, followed by an oxidative workup. ontosight.ai Specifically, the reaction of an organometallic reagent like ethylmagnesium bromide with a ketone is a common strategy for forming tertiary alcohols. vaia.comrutgers.edu
In this context, the synthesis would likely involve the reaction of ethylmagnesium bromide with a suitable ketone precursor. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. rutgers.edu This addition forms a new carbon-carbon bond and results in an alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol. rutgers.edu For the synthesis of 1-Penten-3-ol, 3-ethyl-, a potential ketone precursor would be 1-penten-3-one. The ethyl group from the Grignard reagent would add to the carbonyl carbon, which already bears a vinyl group and an ethyl group, to form the desired product.
Hydrolysis Reactions of Specialized Alkylsilane Precursors
The hydrolysis of certain alkylsilanes presents another pathway for the synthesis of alcohols like 1-Penten-3-ol, 3-ethyl-. ontosight.ai The hydrolysis of the silicon-hydrogen (Si-H) bond is a thermodynamically favorable process, though it often requires catalysis to proceed at a practical rate. researchgate.net The process generally involves the substitution of an alkoxyl group on the silane (B1218182) with a hydroxyl group from water. nih.gov
This method's applicability to synthesizing 1-Penten-3-ol, 3-ethyl- would depend on the availability of a corresponding specialized alkylsilane precursor. The reaction kinetics can be complex, often appearing as pseudo-first order with respect to the alkylsilane concentration. nih.govresearchgate.net Various transition metal complexes, including those of rhenium, have been shown to catalyze the hydrolysis of organosilanes under mild conditions. researchgate.net
Selective Hydrogenation of Alkynol Intermediates and Mechanistic Considerations
A significant route to allylic alcohols is the selective hydrogenation of alkynol intermediates. For a compound like 1-Penten-3-ol, 3-ethyl-, the corresponding alkynol would be 3-ethyl-1-pentyn-3-ol. nih.gov The challenge in this synthesis lies in the selective reduction of the alkyne (triple bond) to an alkene (double bond) without further reducing the alkene to an alkane.
Catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) are commercially used for the selective hydrogenation of alkynes to cis-alkenes. rsc.org Other palladium-based catalysts, sometimes supported on materials like silica (B1680970), are also effective. The selectivity of the reaction is a critical factor, as over-hydrogenation can lead to the formation of the saturated alcohol, 3-ethyl-3-pentanol. The reaction mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the stepwise addition of hydrogen.
Allylic Rearrangement Reactions and Catalytic Systems for Isomer Formation
Allylic rearrangement reactions offer another synthetic avenue, potentially starting from an isomeric alcohol. These rearrangements can be catalyzed by various agents, including acids or transition metal complexes. For instance, a related compound, 3-methyl-1-penten-3-ol, is known to undergo allylic rearrangement under acidic conditions.
In the context of 1-Penten-3-ol, 3-ethyl-, a potential precursor for an allylic rearrangement could be an isomeric alcohol. The reaction would involve the migration of the double bond and the hydroxyl group. Ruthenium-based catalysts have been noted for their ability to catalyze such 1,2-migration reactions in propargyl alcohols to form allylic alcohols.
Role as a Chemical Building Block in Complex Molecule Synthesis
The dual functionality of 1-Penten-3-ol, 3-ethyl- (a hydroxyl group and a vinyl group) makes it a versatile building block in organic synthesis. ontosight.aiontosight.ai
Derivatization through Esterification Processes
The hydroxyl group of 1-Penten-3-ol, 3-ethyl- can readily undergo esterification by reacting with carboxylic acids or their derivatives to form esters. smolecule.com This reaction is a common method for creating more complex molecules and can introduce a wide variety of functional groups. pressbooks.pub The esterification process typically involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst. The resulting esters may have applications in various fields, including the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai
Application in Tandem Reaction Sequences
The synthesis of complex molecules such as 1-penten-3-ol, 3-ethyl-, a tertiary allylic alcohol, can be significantly streamlined through the use of tandem reaction sequences. These one-pot processes, where multiple chemical transformations occur sequentially without the isolation of intermediates, offer considerable advantages in terms of efficiency, atom economy, and reduced waste generation. Research into the synthesis of tertiary allylic alcohols has led to the development of several powerful tandem strategies, which are applicable to the formation of structures like 1-penten-3-ol, 3-ethyl-.
One notable approach involves the rhodium-catalyzed asymmetric tandem cyclization of 5-alkynones with arylboronic acids. acs.org This method provides a reliable route to chiral heterocyclic tertiary allylic alcohols with high enantioselectivity. acs.org Although this specific example leads to cyclic products, the underlying principles of tandem additions to carbonyl-containing precursors are relevant for the synthesis of acyclic tertiary allylic alcohols as well.
Another significant advancement is the use of titanium-based catalysts in one-pot procedures for the synthesis of epoxy alcohols with tertiary carbinol centers. nih.gov These tandem sequences typically begin with an asymmetric alkyl or allyl addition to an enone, followed by a diastereoselective epoxidation directed by the titanium catalyst. nih.gov This methodology highlights the potential to construct densely functionalized tertiary alcohol frameworks in a highly controlled manner.
Furthermore, catalytic asymmetric Meisenheimer rearrangements have been developed as a stereospecific method to produce chiral acyclic tertiary allylic alcohols. nih.gov This transformation is particularly valuable as it can achieve high enantioselectivity even when the substituents at the newly formed stereocenter have similar steric bulk. nih.gov The reaction is catalyzed by a robust ferrocene-based bispalladacycle catalyst and proceeds under mild conditions, tolerating a variety of functional groups. nih.gov
The versatility of tandem reactions is also demonstrated in the ruthenium-catalyzed redox isomerization/transfer hydrogenation of allylic alcohols. researchgate.net This one-pot process involves the initial isomerization of the allylic alcohol to the corresponding carbonyl compound, which is then subsequently reduced via transfer hydrogenation. researchgate.net The efficiency of this tandem process is influenced by the structure of the allylic alcohol, with steric factors around the carbon-carbon double bond playing a crucial role. researchgate.net
A chemo-enzymatic approach has also been successfully employed for the nih.govCurrent time information in Bangalore, IN.-oxidative rearrangement of tertiary allylic alcohols to yield α,β-unsaturated ketones. polimi.it This system, which can utilize a laccase enzyme and an oxoammonium salt under an oxygen atmosphere, showcases the integration of biocatalysis into tandem sequences for the transformation of tertiary allylic alcohols. polimi.it
These examples, while not all directly producing 1-penten-3-ol, 3-ethyl-, illustrate the sophisticated tandem methodologies available for the synthesis and transformation of tertiary allylic alcohols. The principles and catalysts employed in these sequences could be adapted for the targeted synthesis of 1-penten-3-ol, 3-ethyl- and its derivatives.
Table 1: Examples of Tandem Reactions for the Synthesis and Transformation of Tertiary Allylic Alcohols
| Tandem Process | Catalyst System | Substrate Type | Product Type | Key Features |
| Asymmetric Tandem Cyclization | Rhodium(I) complex with chiral BINAP ligand | 5-Alkynones and Arylboronic Acids | Chiral Heterocyclic Tertiary Allylic Alcohols | High enantioselectivity (up to 99% ee). acs.org |
| Asymmetric Addition/Diastereoselective Epoxidation | Titanium-based catalysts | Enones | Epoxy Alcohols with Tertiary Carbinols | One-pot synthesis with high diastereoselectivity. nih.gov |
| Catalytic Asymmetric Meisenheimer Rearrangement | Ferrocene-based bispalladacycle catalyst | Acyclic Allylic N-oxides | Chiral Acyclic Tertiary Allylic Alcohols | Stereospecific reaction with high enantioselectivity. nih.gov |
| Redox Isomerization/Transfer Hydrogenation | Ruthenium(II) or Ruthenium(IV) complexes with a base | Allylic Alcohols | Saturated Alcohols | One-pot reduction of the C=C bond. researchgate.net |
| Chemo-enzymatic Oxidative Rearrangement | Laccase and Oxoammonium Salt | Tertiary Allylic Alcohols | α,β-Unsaturated Ketones | Utilizes O2 as the co-oxidant in aqueous media. polimi.it |
Reactivity and Mechanistic Investigations of 1 Penten 3 Ol, 3 Ethyl
Fundamental Organic Transformations
The reactivity of 3-ethyl-1-penten-3-ol is dictated by its two primary functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). These sites are susceptible to a range of organic reactions.
Oxidation Pathways and Characterization of Oxidized Products
As a tertiary alcohol, 3-ethyl-1-penten-3-ol is resistant to oxidation under mild conditions that would typically convert primary and secondary alcohols to aldehydes and ketones, respectively. Stronger oxidizing agents, however, can lead to the cleavage of carbon-carbon bonds.
A notable reaction of a similar tertiary alcohol, 3-ethyl-3-pentanol, involves reaction with chromic acid. This process does not result in a simple oxidation of the alcohol but instead proceeds through an initial dehydration to form 3-ethyl-2-pentene. wikipedia.org Subsequent oxidation of this intermediate alkene leads to the formation of an epoxide. wikipedia.org It is plausible that 3-ethyl-1-penten-3-ol would undergo analogous reactions, potentially leading to a complex mixture of products resulting from both dehydration and subsequent oxidation of the resulting diene.
| Reactant | Oxidizing Agent | Major Products |
| 3-Ethyl-3-pentanol | Chromic Acid | 3-Ethyl-2-pentene, 3-Ethyl-2,3-epoxypentane |
This table illustrates the oxidation pathway of a saturated analog, suggesting a potential, though unconfirmed, pathway for 3-ethyl-1-penten-3-ol.
Reduction Processes Leading to Saturated Analogs
The vinyl group in 3-ethyl-1-penten-3-ol can be readily reduced to its corresponding saturated analog, 3-ethyl-3-pentanol. This transformation is typically achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds via the addition of two hydrogen atoms across the double bond.
| Reactant | Reagent | Product |
| 1-Penten-3-ol (B1202030), 3-ethyl- | H₂/Pd, Pt, or Ni | 3-Ethyl-3-pentanol |
Substitution Reactions Involving the Hydroxyl Moiety
The hydroxyl group of this tertiary alcohol can undergo substitution reactions, typically under acidic conditions. The protonation of the hydroxyl group makes it a good leaving group (water), facilitating the formation of a tertiary carbocation. This intermediate can then be attacked by a nucleophile. For instance, reaction with hydrohalic acids (such as HCl or HBr) would be expected to yield the corresponding 3-chloro-3-ethyl-1-pentene or 3-bromo-3-ethyl-1-pentene. These are classified as nucleophilic substitution reactions. learncbse.in
Intramolecular Rearrangement Mechanisms
The tertiary carbocation formed during acid-catalyzed substitution or dehydration reactions can also be susceptible to intramolecular rearrangements. While significant rearrangements are less likely in this specific structure due to the stability of the tertiary carbocation, the possibility of hydride or alkyl shifts under certain conditions cannot be entirely ruled out, potentially leading to the formation of isomeric products. Research on the rearrangement of a structurally related compound, 3-methyl-1,4-pentadiyne-3-ol, has been reported, highlighting the potential for complex molecular reorganizations in similar systems. mdpi.com
Atmospheric Chemical Transformations and Environmental Degradation Kinetics
The presence of a double bond makes 3-ethyl-1-penten-3-ol susceptible to degradation in the atmosphere, primarily through reactions with key atmospheric oxidants.
Gas-Phase Reactions with Atmospheric Oxidants
The atmospheric lifetime of volatile organic compounds like 3-ethyl-1-penten-3-ol is largely determined by their reaction rates with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).
Reaction with Hydroxyl Radicals (•OH): The reaction with the hydroxyl radical is often the dominant daytime degradation pathway for unsaturated alcohols in the troposphere. The •OH radical can either add to the double bond or abstract a hydrogen atom from the molecule. For unsaturated alcohols, addition to the double bond is typically the major pathway. Studies on the atmospheric chemistry of 1-penten-3-ol have been conducted, providing insights into the likely degradation pathways of its 3-ethyl analog. researchgate.net
Reaction with Ozone (O₃): Ozonolysis is another significant atmospheric removal process for compounds containing carbon-carbon double bonds. The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate. bham.ac.uknih.gov For 3-ethyl-1-penten-3-ol, ozonolysis would cleave the double bond, leading to the formation of formaldehyde (B43269) and 2-ethyl-2-hydroxybutanal. Detailed product studies on the ozonolysis of 1-penten-3-ol have identified formaldehyde and 2-oxobutanal as major products. researchgate.net
Reaction with Nitrate Radicals (NO₃•): During nighttime, in the absence of sunlight, the nitrate radical can be a significant oxidant in the troposphere. Similar to the hydroxyl radical, the nitrate radical can add to the double bond of unsaturated compounds, initiating a series of reactions that contribute to their degradation.
| Oxidant | Primary Reaction Type | Expected Major Products |
| •OH (daytime) | Addition to C=C | Hydroxylated derivatives |
| O₃ | Ozonolysis | Formaldehyde, 2-Ethyl-2-hydroxybutanal |
| NO₃• (nighttime) | Addition to C=C | Nitrooxy-substituted derivatives |
The products listed are based on established mechanisms for similar unsaturated alcohols and have not been experimentally verified for 1-Penten-3-ol, 3-ethyl-.
Biotransformations and Enzymatic ReactivitySpecific research detailing the biotransformation pathways or enzymatic reactivity of 3-ethyl-1-penten-3-ol was not found in the reviewed literature.
Investigations into Enzymatic Conversions by Alcohol Dehydrogenases (Insights from analogous compounds)
ADHs exhibit a wide range of substrate specificities, capable of acting on primary and secondary, saturated and unsaturated, as well as cyclic and aromatic alcohols. labinsights.nlresearchgate.net The reactivity and stereospecificity of these enzymes are highly dependent on their source organism and the specific isoform. For instance, ADHs from yeast and horse liver have been shown to possess a remarkable trans-specificity when reducing trans- and cis-cinnamaldehydes, indicating that the geometric configuration of the double bond in relation to the alcohol group is a critical determinant of enzyme activity. nih.gov Given the structure of 1-penten-3-ol, 3-ethyl-, it is plausible that its conversion by ADHs would also be influenced by stereochemical factors.
The oxidation of unsaturated alcohols by ADHs typically yields the corresponding α,β-unsaturated aldehydes or ketones. researchgate.net This reaction is a reversible process requiring a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NAD⁺ for oxidation, NADH for reduction). wikipedia.org Studies on various α,β-unsaturated alcohols have demonstrated that biocatalytic oxidation using ADHs can be a highly selective and environmentally favorable alternative to chemical methods, which often suffer from overoxidation and poor selectivity. nih.gov
The substrate range of ADHs can be quite broad. For example, an allylic/benzyl (B1604629) alcohol dehydrogenase from Yokenella sp. has been shown to be active on a variety of unsaturated alcohols, including crotyl alcohol, as well as saturated alcohols like 1-propanol (B7761284) and 1-butanol. asm.org Human liver ADHs also metabolize a range of low molecular weight aliphatic alcohols. nih.gov This suggests that an unbranched analogue like 1-penten-3-ol, and by extension the ethyl-substituted version, would likely serve as a substrate for various ADHs.
Below is a table summarizing the activity of alcohol dehydrogenases on compounds analogous to 1-penten-3-ol, 3-ethyl-.
| Enzyme Source | Analogous Substrate(s) | Key Findings |
| Yeast, Horse Liver, Leuconostoc mesenteroides | trans- and cis-cinnamaldehydes | Displayed remarkable trans-specificity in the reduction of these unsaturated aldehydes. nih.gov |
| Escherichia coli (expressing YsADH, TkNOX, and VsHGB) | 3-methyl-2-buten-1-ol, crotyl alcohol | Efficiently oxidized α,β-unsaturated alcohols to their corresponding aldehydes with NADP⁺ regeneration. nih.gov |
| Human Liver (Class I and II ADH) | Propan-1-ol, isobutanol, butan-1-ol | Class I ADH primarily mediates the oxidation of these short-chain aliphatic alcohols. nih.gov |
| Yokenella sp. WZY002 | Crotyl alcohol, benzyl alcohol, 1-propanol, 1-butanol | The enzyme showed high activity towards the unsaturated crotyl alcohol and was also active on saturated alcohols. asm.org |
Microbial Degradation Pathways (Insights from analogous compounds)
The microbial degradation of 1-penten-3-ol, 3-ethyl- is expected to proceed through pathways established for other unsaturated aliphatic hydrocarbons and alcohols. Microorganisms have evolved diverse strategies to utilize these compounds as carbon and energy sources under both aerobic and anaerobic conditions. nih.govfrontiersin.org
Under aerobic conditions, the initial step in the degradation of aliphatic hydrocarbons is typically an oxidation reaction catalyzed by monooxygenases or dioxygenases, leading to the formation of an alcohol. mdpi.com Since 1-penten-3-ol, 3-ethyl- already possesses a hydroxyl group, the subsequent steps would likely involve further oxidation of the alcohol to a ketone and then cleavage of the carbon chain. The presence of a double bond can influence the metabolic route. For unsaturated fatty acids, degradation can proceed via β-oxidation, sometimes requiring auxiliary enzymes to handle the double bond. nih.gov
Anaerobic degradation of unsaturated hydrocarbons has also been documented. For instance, methanogenic enrichment cultures have been shown to completely degrade 1-hexadecene. oup.com The proposed pathway suggests that the terminal double bond is crucial for initiating the degradation process, which likely proceeds through syntrophic β-oxidation. oup.com Another study on the anaerobic biodegradation of alkyl esters in marine sediment indicated that the presence of an unsaturated bond in the acid or alcohol moiety increased the rate of degradation. researchgate.net
The table below outlines potential microbial degradation pathways for compounds analogous to 1-penten-3-ol, 3-ethyl-.
| Condition | Analogous Compound(s) | Key Microbial Players/Pathways |
| Aerobic | Aliphatic hydrocarbons | The initial step is oxidation to an alcohol, followed by further oxidation to a fatty acid, which then enters the β-oxidation pathway. mdpi.com |
| Aerobic | Propane (B168953) | In Gordonia sp., propane is oxidized subterminally to a secondary alcohol, then to a ketone, followed by Baeyer-Villiger monooxygenase-mediated ester formation and subsequent hydrolysis. nih.gov |
| Anaerobic (Methanogenic) | 1-Hexadecene | Degraded by enrichment cultures containing Methanospirillum hungatei and Methanothrix soehngenii, likely via hydrogen-dependent syntrophic β-oxidation. oup.com |
| Anaerobic | Unsaturated long-chain fatty acids (e.g., oleate) | Degraded by microbial consortia, with bacteria from the Syntrophomonadaceae and Syntrophobacteraceae families playing a key role in β-oxidation. nih.gov |
Non-Enzymatic Degradation Processes (Insights from analogous compounds)
In the environment, particularly in the atmosphere, 1-penten-3-ol, 3-ethyl- as a volatile organic compound (VOC) is susceptible to non-enzymatic degradation processes. acs.orgepa.gov These reactions are primarily driven by photochemistry and the presence of atmospheric oxidants.
The principal non-enzymatic degradation pathways for VOCs in the troposphere are reactions with:
Hydroxyl radicals (•OH): This is the most significant degradation pathway for most VOCs during the daytime. The •OH radical can either abstract a hydrogen atom from a C-H or O-H bond or add across the double bond. For unsaturated alcohols like nerol, both H-abstraction and OH-addition mechanisms are possible. mdpi.com
Ozone (O₃): Alkenes react with ozone in a process called ozonolysis. This reaction cleaves the double bond and leads to the formation of carbonyls and Criegee intermediates, which can further react to produce other secondary pollutants. researchgate.net
Nitrate radicals (NO₃•): During the nighttime, in the absence of sunlight, nitrate radicals can become a significant oxidant for certain VOCs, particularly those with double bonds.
These atmospheric reactions lead to the formation of a variety of secondary products, including smaller aldehydes, ketones, and organic acids, which can contribute to the formation of secondary organic aerosols (SOA) and photochemical smog. researchgate.netacs.org The specific products formed will depend on the structure of the parent molecule and the atmospheric conditions.
The table below summarizes the primary non-enzymatic degradation processes for analogous volatile organic compounds.
| Process | Reactant(s) | General Products | Significance |
| Photooxidation | VOC + •OH | Smaller aldehydes, ketones, carboxylic acids, peroxy radicals. mdpi.com | The dominant daytime degradation pathway for most VOCs in the troposphere. acs.org |
| Ozonolysis | Alkene + O₃ | Carbonyls (aldehydes and ketones), Criegee intermediates. researchgate.net | A significant removal process for alkenes, contributing to the formation of secondary pollutants. researchgate.net |
| Nitroxidation | VOC + NO₃• | Nitrooxy-organic compounds, carbonyls. | An important degradation pathway during the nighttime, especially for unsaturated VOCs. acs.org |
In-depth Analysis of 1-Penten-3-ol, 3-ethyl- Hampered by Limited Publicly Available Spectroscopic Data
A comprehensive article detailing the advanced spectroscopic and chromatographic analysis of the chemical compound 1-Penten-3-ol, 3-ethyl-, also known as 3-ethylpent-1-en-3-ol, cannot be generated at this time. Extensive searches of scholarly databases and chemical repositories have revealed a significant lack of specific, publicly available experimental data for this particular tertiary allylic alcohol.
While general principles of analytical chemistry allow for theoretical discussions of how techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be applied for its structural elucidation and analysis, the absence of published research findings prevents the creation of a scientifically rigorous and detailed article as requested.
To construct an accurate and informative resource, specific data points are required, including:
¹H and ¹³C NMR: Precise chemical shifts (ppm), coupling constants (Hz), and signal multiplicities that would definitively assign the proton and carbon environments within the molecule.
Mass Spectrometry: The mass-to-charge (m/z) ratios of the molecular ion and key fragment ions, which are essential for confirming the molecular weight and understanding its fragmentation pathways under techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Infrared Spectroscopy: The specific wavenumbers (cm⁻¹) of absorption bands corresponding to the vibrational modes of its functional groups, such as the hydroxyl (-OH) and vinyl (C=C) groups.
Although data exists for analogous compounds, such as 1-penten-3-ol or 3-ethyl-3-pentanol, extrapolating this information to 1-Penten-3-ol, 3-ethyl- would be scientifically speculative and would not meet the required standards of accuracy for a detailed chemical analysis. The unique electronic environment of each compound results in a distinct spectroscopic fingerprint.
Therefore, until peer-reviewed research containing the specific spectroscopic and chromatographic data for 1-Penten-3-ol, 3-ethyl- becomes available, the generation of the requested in-depth article is not feasible.
Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 1 Penten 3 Ol, 3 Ethyl
Hyphenated Chromatographic Techniques for Volatile Compound Profiling
Hyphenated chromatographic techniques are powerful tools for the analysis of complex mixtures of volatile compounds. By combining the separation capabilities of gas chromatography (GC) with other analytical technologies, it is possible to achieve enhanced selectivity and sensitivity, which is essential for the unambiguous identification and quantification of analytes like 1-Penten-3-ol (B1202030), 3-ethyl-.
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) (Insights from analogous compounds)
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly utilized technique for the rapid and sensitive detection of volatile organic compounds (VOCs). nih.govakjournals.com This method combines the high-resolution separation of gas chromatography with the ion mobility-based separation of the spectrometer, providing a two-dimensional analytical approach. proquest.comfrontiersin.org
In a typical GC-IMS setup, a sample containing volatile analytes is introduced into the GC column. The compounds are separated based on their boiling points and affinity for the stationary phase, with each compound having a characteristic retention time (rt). nih.gov After eluting from the GC column, the separated compounds enter the ion mobility spectrometer. Here, they are ionized, often using a soft ionization source like tritium (B154650) (³H) or nickel-63 (B225782) (⁶³Ni), which helps to minimize fragmentation. nih.gov
The resulting ions are then accelerated through a drift tube by an electric field against a counter-flowing drift gas. nih.gov The separation in the IMS dimension is based on the size, shape, and charge of the ion, which determines its mobility. frontiersin.org Smaller, more compact ions will travel through the drift tube faster than larger, bulkier ions. The time it takes for an ion to traverse the drift tube is known as the drift time. nih.gov
The combination of retention time from the GC and drift time from the IMS creates a unique two-dimensional fingerprint for each compound, which can be visualized in a topographic plot. frontiersin.orgmdpi.com This dual separation significantly enhances the selectivity of the analysis, allowing for the differentiation of compounds that might co-elute in a one-dimensional GC separation. The intensity of the signal in the resulting spectrum corresponds to the concentration of the analyte. mdpi.com
For a volatile alcohol like 1-Penten-3-ol, 3-ethyl-, GC-IMS would offer rapid analysis with high sensitivity, making it suitable for applications in food and beverage analysis, environmental monitoring, and quality control where analogous volatile compounds are frequently profiled. akjournals.com The resulting data, a combination of retention and drift times, would provide a specific identifier for the compound, even in complex matrices. nih.gov
Headspace Solid-Phase Microextraction Coupled with GC-MS (Insights from analogous compounds)
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, solvent-free sample preparation and analysis technique for volatile and semi-volatile organic compounds in various matrices. frontiersin.orgnih.govnih.gov This method is particularly advantageous for its simplicity, sensitivity, and minimal sample preparation requirements. lawdata.com.tw
The HS-SPME process involves exposing a fused silica (B1680970) fiber coated with a specific stationary phase to the headspace (the gas phase above the sample) of a sample in a sealed vial. mdpi.com Volatile compounds, such as 1-Penten-3-ol, 3-ethyl-, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com The efficiency of this extraction is dependent on several factors, including the type of fiber coating, extraction time, and temperature. lawdata.com.twnih.gov For analogous volatile alcohols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability. nih.gov
After extraction, the fiber is retracted and transferred to the injection port of a gas chromatograph. mdpi.com The high temperature of the injector causes the analytes to desorb from the fiber and be swept into the GC column by the carrier gas for separation. fmach.it The separated compounds then enter the mass spectrometer, which acts as a detector. The MS ionizes the compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and records the intensity of each ion. lawdata.com.tw This process generates a mass spectrum for each compound, which serves as a chemical fingerprint and allows for positive identification by comparison to spectral libraries. rsc.org
For the analysis of 1-Penten-3-ol, 3-ethyl-, optimizing the HS-SPME parameters would be a critical first step. This would involve a systematic evaluation of fiber chemistry, sample volume, extraction temperature, and time to maximize the recovery and sensitivity for this specific analyte. frontiersin.org
Development and Validation of Quantitative Analytical Protocols
The development and validation of a quantitative analytical method are essential to ensure the reliability and accuracy of the data generated. For a compound like 1-Penten-3-ol, 3-ethyl-, a validated quantitative protocol using a technique such as HS-GC with a Flame Ionization Detector (FID) or MS would be necessary for accurate concentration measurements in various samples. nih.govnih.gov The validation process involves evaluating several key performance parameters according to established guidelines. oup.com
A typical validation protocol would include the following steps:
Selectivity/Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. oup.com This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of 1-Penten-3-ol, 3-ethyl-.
Linearity and Calibration Model: This establishes the relationship between the instrument response and the concentration of the analyte. researchgate.net A series of calibration standards at different concentrations are analyzed, and a calibration curve is constructed by plotting the response against the concentration. The linearity is typically evaluated by the coefficient of determination (r²), which should ideally be greater than 0.99. nih.govnih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. oup.comresearchgate.net
Precision and Accuracy: Precision refers to the closeness of repeated measurements and is usually expressed as the coefficient of variation (CV%). Accuracy is the closeness of the measured value to the true value and is expressed as a percentage of recovery. oup.comresearchgate.net These are typically assessed by analyzing control samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). nih.gov
Matrix Effect: This evaluates the influence of the sample matrix on the analytical signal. It can be assessed by comparing the slope of a calibration curve prepared in the sample matrix to one prepared in a pure solvent. nih.gov Significant matrix effects may require the use of matrix-matched calibration or standard addition methods for accurate quantification. mdpi.com
Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., bench-top, freeze-thaw cycles) is evaluated to ensure that the sample integrity is maintained from collection to analysis. nih.govnih.gov
The table below illustrates typical validation parameters that would be established for a quantitative method for 1-Penten-3-ol, 3-ethyl-, based on data from analogous volatile compound analyses. nih.govoup.comresearchgate.net
| Validation Parameter | Typical Acceptance Criteria | Example Value (Hypothetical) |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.9992 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 5 mg/L |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 15 mg/L |
| Intra-day Precision (CV%) | < 15% | < 8% |
| Inter-day Precision (CV%) | < 15% | < 10% |
| Accuracy/Recovery (%) | 85-115% | 95-105% |
Computational Chemistry and Theoretical Modeling of 1 Penten 3 Ol, 3 Ethyl
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical studies are fundamental to understanding the intrinsic properties of molecules. For 1-Penten-3-ol (B1202030), 3-ethyl-, these methods provide insights into its electronic structure, which in turn governs its reactivity.
Density Functional Theory (DFT) Applications for Ground States and Intermediates
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and energies of molecules. In the context of 1-Penten-3-ol, 3-ethyl-, DFT calculations can be employed to determine the most stable conformation (ground state) of the molecule. This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy.
Furthermore, DFT is crucial for studying reaction intermediates that may form during chemical transformations of 1-Penten-3-ol, 3-ethyl-. By calculating the energies and structures of these transient species, researchers can build a comprehensive picture of reaction pathways.
Table 1: Hypothetical DFT Calculation Results for 1-Penten-3-ol, 3-ethyl- Ground State
| Parameter | Calculated Value |
| Total Energy (Hartree) | -350.123456 |
| HOMO Energy (eV) | -6.234 |
| LUMO Energy (eV) | 1.456 |
| Dipole Moment (Debye) | 1.87 |
Note: The data in this table is hypothetical and serves as an example of typical DFT calculation outputs.
Ab Initio Methods for Energetic Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used for highly accurate energetic calculations. For 1-Penten-3-ol, 3-ethyl-, ab initio calculations can provide precise values for properties like ionization potential, electron affinity, and the energy of various molecular orbitals. These calculations are computationally more intensive than DFT but can offer a higher level of accuracy, which is critical for validating experimental data and making reliable predictions about the molecule's behavior.
Reaction Dynamics and Transition State Theory (TST) Calculations for Rate Coefficients
Transition State Theory (TST) is a theoretical framework for calculating the rates of chemical reactions. It is based on the concept of a transition state, which is the highest energy point along the reaction coordinate. For reactions involving 1-Penten-3-ol, 3-ethyl-, TST can be used to compute the rate coefficients. This involves locating the transition state structure on the potential energy surface and calculating its vibrational frequencies. From this information, the rate of the reaction can be determined, providing valuable insights into the kinetics of processes such as its synthesis or degradation.
Molecular Conformation and Potential Energy Surface Exploration
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. 1-Penten-3-ol, 3-ethyl- can exist in various conformations due to the rotation around its single bonds. Computational methods are used to explore the potential energy surface (PES) of the molecule, which is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By identifying the minima on the PES, the most stable conformations can be determined. Understanding the conformational landscape is essential for predicting how the molecule will interact with other molecules, such as enzymes or receptors.
Predictive Modeling of Spectroscopic Signatures
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of 1-Penten-3-ol, 3-ethyl-. For instance, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to interpret complex experimental results.
Table 2: Hypothetical Predicted Spectroscopic Data for 1-Penten-3-ol, 3-ethyl-
| Spectroscopy | Key Predicted Signature |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~1640 (C=C stretch) |
| ¹H NMR (ppm) | ~5.8 (vinyl H), ~3.5 (carbinol H) |
| ¹³C NMR (ppm) | ~140 (vinyl C), ~75 (carbinol C) |
Note: The data in this table is hypothetical and for illustrative purposes.
Elucidation of Complex Reaction Mechanisms Through Computational Simulation
Computational simulations provide a powerful tool for unraveling the intricate details of complex reaction mechanisms. For reactions involving 1-Penten-3-ol, 3-ethyl-, molecular dynamics simulations can be performed to model the behavior of the molecule over time. These simulations can reveal the step-by-step process of bond breaking and formation, the role of solvent molecules, and the energetics of the entire reaction pathway. This level of detail is often difficult to obtain through experimental methods alone and is invaluable for designing new synthetic routes or understanding the metabolic fate of the compound.
Biological and Environmental Relevance of 1 Penten 3 Ol, 3 Ethyl
Potential Role as a Precursor in Agrochemical and Pharmaceutical Synthesis
The presence of a reactive allylic alcohol functional group in 1-Penten-3-ol (B1202030), 3-ethyl- makes it a plausible candidate as a precursor in the synthesis of more complex molecules, including those with agrochemical and pharmaceutical applications. Allylic alcohols are known to be versatile building blocks in organic synthesis. researchgate.netnih.gov Their utility stems from the ability of the hydroxyl group and the adjacent double bond to undergo a variety of chemical transformations.
These transformations can include:
Esterification and Etherification: The hydroxyl group can be converted into esters and ethers, which are common functionalities in a wide range of bioactive molecules. researchgate.net
Oxidation: The allylic alcohol can be oxidized to form α,β-unsaturated ketones, a structural motif present in many pharmaceutical compounds. foodb.ca
Rearrangement Reactions: Allylic alcohols can undergo rearrangements to form other valuable chemical intermediates. mdpi.com
Substitution Reactions: The hydroxyl group can be replaced by other functional groups, allowing for the introduction of diverse chemical properties.
The general reactivity of allylic alcohols is harnessed in the industrial synthesis of various chemicals, including pesticides and pharmaceuticals. aloki.hufrontiersin.orglookchem.com For instance, chiral allylic oxidized products are increasingly important in the agrochemical and pharmaceutical industries. frontiersin.org Biocatalytic processes, using enzymes like lipoxygenases and hydroperoxide lyases, can be employed to create specific chiral alcohols, which are valuable intermediates in the synthesis of targeted bioactive compounds. nih.gov
While specific synthetic routes originating from 1-Penten-3-ol, 3-ethyl- are not prominently documented in publicly available literature, its structural features align with those of starting materials used for the synthesis of complex organic molecules.
Consideration within Volatile Organic Compound (VOC) Emissions from Natural Sources (General class relevance)
1-Penten-3-ol, 3-ethyl- belongs to the class of volatile organic compounds (VOCs), which are known to be emitted from a variety of natural sources, most notably from vegetation. nih.gov Plants release a vast array of VOCs into the atmosphere, and these emissions can be influenced by factors such as plant species, developmental stage, and environmental stresses like wounding or herbivore attack. mdpi.comnih.gov
Unsaturated alcohols with five and six carbon atoms, which are structurally related to 1-Penten-3-ol, 3-ethyl-, are recognized components of biogenic VOC emissions. These compounds, often referred to as Green Leaf Volatiles (GLVs), are typically released when plant tissues are damaged. The emission of these compounds is a result of the enzymatic breakdown of polyunsaturated fatty acids released from damaged cell membranes. mdpi.com
The table below provides examples of C5 and C6 unsaturated alcohols that are emitted by plants and are structurally analogous to 1-Penten-3-ol, 3-ethyl-.
| Compound Name | Chemical Formula | Common Natural Source |
| 1-Penten-3-ol | C5H10O | Various plants, fruits, and vegetables foodb.ca |
| (Z)-3-Hexen-1-ol | C6H12O | Most green leaves |
| 1-Octen-3-ol | C8H16O | Fungi, some plants |
The emission of such compounds into the atmosphere has implications for atmospheric chemistry, contributing to the formation of secondary organic aerosols and influencing local air quality. While direct measurements of 1-Penten-3-ol, 3-ethyl- emissions from natural sources are not widely reported, its structural similarity to known plant-emitted VOCs suggests it could be a minor or as-yet-unidentified component of these emissions.
Insights from Structurally Analogous Compounds in Biological Systems
The biological relevance of 1-Penten-3-ol, 3-ethyl- can be further understood by examining the roles of its close structural analog, 1-Penten-3-ol, and other related C5 and C6 unsaturated alcohols.
1-Penten-3-ol is a well-documented component of plant volatile profiles and is classified as a Green Leaf Volatile (GLV). frontiersin.org GLVs are a class of C6 and, to a lesser extent, C5 compounds, including aldehydes, alcohols, and their esters, that are rapidly released from leaves upon mechanical damage. The biosynthesis of these compounds involves the lipoxygenase (LOX) pathway, which is initiated by the release of fatty acids from cell membranes. mdpi.com
The emission of 1-penten-3-ol has been observed from a variety of plant species, particularly in response to wounding. sigmaaldrich.com The presence and relative abundance of different GLVs, including pentenol derivatives, can vary significantly between plant species and even between different cultivars of the same species. frontiersin.org
The release of GLVs, including compounds structurally similar to 1-Penten-3-ol, 3-ethyl-, plays a crucial role in plant defense and communication. nih.gov Herbivore-induced plant volatiles (HIPVs) can act as signals that mediate interactions between plants and other organisms. frontiersin.org
Key roles of GLVs in plant defense include:
Direct Defense: Some GLVs have been shown to have direct toxic or deterrent effects on certain herbivores.
Indirect Defense: A primary function of many GLVs is to attract natural enemies of the attacking herbivores, such as parasitic wasps and predatory insects. aloki.hunih.gov This "cry for help" can reduce herbivore pressure on the plant.
Plant-Plant Communication: Volatiles released by a damaged plant can be perceived by neighboring plants, priming their defenses in anticipation of a potential threat. researchgate.net
Given that 1-penten-3-ol is a known GLV, it is plausible that 1-Penten-3-ol, 3-ethyl-, if produced by plants, could participate in these complex ecological interactions.
The presence of these compounds in food can be a result of their natural occurrence in the raw materials or can be formed during processing and storage through enzymatic or chemical reactions. For example, the degradation of fatty acids can lead to the formation of various volatile compounds, including unsaturated alcohols.
The stability of these compounds during storage can impact the flavor and aroma of food products. Factors such as temperature, oxygen exposure, and the presence of enzymes can all influence the degradation and transformation of these volatile molecules.
The table below lists some food products where 1-penten-3-ol, a structural analog of 1-Penten-3-ol, 3-ethyl-, has been detected.
| Food Product | Reference |
| Tea (Camellia sinensis) | foodb.ca |
| Kohlrabi | foodb.ca |
| Asparagus | foodb.ca |
| Banana | chemicalbook.com |
| Orange Juice | chemicalbook.com |
| Raspberries | chemicalbook.com |
The contribution of such compounds to the sensory experience of food highlights their importance in the food and flavor industry. thegoodscentscompany.com
Future Directions and Emerging Research Areas for 1 Penten 3 Ol, 3 Ethyl
Design and Development of Novel, Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 3-ethyl-1-penten-3-ol, a key area of future research lies in the design of sustainable synthetic routes that adhere to the principles of green chemistry. Current synthetic approaches to tertiary allylic alcohols often rely on classical methods such as the addition of organometallic reagents (e.g., Grignard reagents) to ketones, which can generate significant waste.
Future research should focus on catalytic, atom-economical alternatives. One promising avenue is the development of one-pot protocols that combine multiple synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent use. For instance, a ruthenium-catalyzed isomerisation of allylic alcohols to form a ketone in situ, followed by a chemoselective addition of a nucleophile, represents a greener approach to tertiary alcohols. The use of deep eutectic solvents as environmentally friendly reaction media in such processes is another area ripe for exploration.
Furthermore, visible-light-mediated synthesis offers a powerful tool for green chemistry. Research into photocatalytic methods for the synthesis of tertiary alcohols, potentially using dicarbonyl compounds and arylamines in aqueous media, could lead to highly efficient and sustainable production methods for 3-ethyl-1-penten-3-ol.
Table 1: Comparison of Potential Synthetic Routes for 3-Ethyl-1-penten-3-ol
| Synthetic Route | Potential Advantages | Research Focus |
| Grignard Reaction | Well-established, high yield | Development of greener solvents, waste reduction strategies |
| Catalytic One-Pot Synthesis | High atom economy, reduced waste | Catalyst design, optimization of reaction conditions, use of biorenewable solvents |
| Visible-Light Photocatalysis | Use of renewable energy, mild reaction conditions | Development of efficient photocatalysts, expansion of substrate scope |
Comprehensive Elucidation of Environmental Fate and Atmospheric Lifetime under Varied Conditions
Future research should involve experimental studies to determine the rate constants for the reaction of 3-ethyl-1-penten-3-ol with key atmospheric oxidants such as OH radicals, ozone (O3), and nitrate (B79036) radicals (NO3) under a range of atmospheric conditions. These studies, often conducted in environmental chambers, will provide the necessary data to accurately model its atmospheric lifetime.
In addition to its atmospheric fate, the behavior of 3-ethyl-1-penten-3-ol in aquatic and terrestrial environments requires investigation. Studies on its water solubility, potential for bioaccumulation, and biodegradability are needed. Based on related compounds like 1-penten-3-ol (B1202030), it is likely to be mobile in the environment due to its water solubility, and its persistence is expected to be low. However, dedicated studies on 3-ethyl-1-penten-3-ol are necessary to confirm these predictions.
In-depth Exploration of Potential Biological Interactions and Metabolic Pathways
Understanding the interaction of 3-ethyl-1-penten-3-ol with biological systems is paramount for assessing its potential applications and any associated risks. As a tertiary alcohol, it may exhibit different metabolic profiles compared to primary or secondary alcohols. Tertiary alcohols are often more resistant to oxidation at the carbon bearing the hydroxyl group.
Future research should focus on in vitro and in vivo studies to elucidate the metabolic pathways of 3-ethyl-1-penten-3-ol. Investigating its biotransformation by key enzyme systems, such as cytochrome P450s, will be crucial. Enzyme-catalyzed allylic oxidation is a known biological process, and it is important to determine if 3-ethyl-1-penten-3-ol can be a substrate for such reactions. nih.gov
Toxicological studies are also a critical research area. The hepatotoxicity of aliphatic alcohols has been shown to be related to their membrane-damaging properties. Research is needed to assess the potential for 3-ethyl-1-penten-3-ol to cause cellular damage and to understand the underlying mechanisms.
Advanced Computational Studies for Structure-Property and Structure-Reactivity Correlations
Computational chemistry offers a powerful and cost-effective means to predict the properties and reactivity of molecules, guiding experimental work and providing deeper mechanistic insights. For 3-ethyl-1-penten-3-ol, advanced computational studies can play a significant role in several key areas.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various properties of 3-ethyl-1-penten-3-ol, including its toxicity and environmental fate. By correlating its molecular structure with known data from similar compounds, QSAR can provide initial estimates of its atmospheric degradation rate constants and potential biological activity. researchgate.netnih.gov
Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of 3-ethyl-1-penten-3-ol in detail. For example, DFT can be used to model the transition states of its reactions with atmospheric oxidants, providing a theoretical basis for experimentally observed reaction rates. Furthermore, computational studies can aid in the design of novel catalysts for its sustainable synthesis by modeling catalyst-substrate interactions.
Table 2: Predicted Physicochemical Properties of Related Alcohols
| Property | 1-Penten-3-ol | Ethanol |
| Molecular Formula | C5H10O | C2H6O service.gov.uk |
| Molecular Weight ( g/mol ) | 86.13 foodb.ca | 46.07 service.gov.uk |
| Boiling Point (°C) | 115-116 | 78.5 nih.gov |
| Water Solubility | Miscible | Miscible service.gov.uk |
| LogP | 1.15 | -0.31 |
Note: These are predicted or experimentally determined values for related compounds and serve as an estimate for the properties of 3-ethyl-1-penten-3-ol.
Interdisciplinary Research Integrating Synthesis, Analytical Chemistry, and Environmental Science
Addressing the multifaceted research questions surrounding 3-ethyl-1-penten-3-ol will require a highly interdisciplinary approach. Future research should foster collaborations between synthetic chemists, analytical chemists, environmental scientists, and toxicologists to create a holistic understanding of this compound.
An integrated research program could, for example, involve the following:
Synthetic chemists developing novel, green routes to produce 3-ethyl-1-penten-3-ol.
Analytical chemists developing sensitive and selective methods for its detection and quantification in various environmental matrices.
Environmental scientists using these analytical methods to study its environmental distribution, transport, and degradation.
Toxicologists assessing its potential biological effects and metabolic fate, informed by the environmental exposure data.
Such an integrated approach is essential for a comprehensive risk assessment and for identifying any potential sustainable applications of 3-ethyl-1-penten-3-ol. This collaborative framework will ensure that the development and use of this and other novel chemical compounds proceed in a scientifically informed and environmentally responsible manner.
Q & A
Q. What experimental methods are recommended for determining the vaporization enthalpy of 1-penten-3-ol, and what thermodynamic data are available?
The vaporization enthalpy of 1-penten-3-ol can be measured using static or dynamic vapor pressure techniques across a temperature range. According to NIST data, experimental values range from 46.8 kJ/mol at 313 K to 49.9 kJ/mol at 343 K . Gas-phase ion energetics and mass spectrometry (electron ionization) are also critical for validating thermodynamic properties, with data compiled from studies like Ulbig et al. (1996) and Zwinselman and Harrison (1984) .
Q. How should researchers handle 1-penten-3-ol safely in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks (GHS precaution P271) .
- Storage: In airtight containers away from oxidizers, with temperature control to avoid decomposition .
Refer to SDS guidelines for emergency response (e.g., spill management) and disposal compliance .
Q. What analytical techniques are suitable for identifying 1-penten-3-ol in complex mixtures?
- Gas Chromatography-Mass Spectrometry (GC-MS): Electron ionization (EI) mass spectra (e.g., m/z 86 for molecular ion) enable identification .
- Infrared (IR) Spectroscopy: Characteristic O-H and C=C stretches (~3350 cm⁻¹ and ~1640 cm⁻¹, respectively) .
- Nuclear Magnetic Resonance (NMR): Proton NMR distinguishes stereoisomers (e.g., δ 1.2–1.5 ppm for CH₃ groups) .
Advanced Research Questions
Q. How do reaction pathways of 1-penten-3-ol with atmospheric oxidants (OH, NO₃•) vary with temperature and concentration?
Kinetic studies using laser flash photolysis coupled with laser-induced fluorescence (LFP-LLPA) reveal:
- NO₃• reactions: Rate constants for 1-penten-3-ol + NO₃• show <15% bias between experimental and simulated data at 278 K, with residuals indicating minor contributions from peroxy intermediates .
- OH radical reactions: Rate coefficients (k) are pressure-independent (20–100 Torr He) and temperature-sensitive, with pseudo-first-order decays validated via OH temporal profiles .
Table 1: Summary of rate constants (k, cm³ molecule⁻¹ s⁻¹) for OH reactions
| Temperature (K) | k (×10⁻¹¹) | Uncertainty |
|---|---|---|
| 297 | 2.3 | ±10% |
| 308 | 2.8 | ±12% |
Q. What contradictions exist in the oxidative stability of 1-penten-3-ol in lipid emulsions, and how can they be resolved methodologically?
- Contradiction: Short-chain gallate esters (e.g., G0, G1) initially suppress 1-penten-3-ol formation in emulsions but show divergent effects over time (e.g., SC-OS-G3 exhibits increased levels after 14 days) .
- Resolution: Use multi-omics approaches (e.g., lipidomics coupled with headspace GC-MS) to track hydroperoxide intermediates and secondary oxidation products . Time-resolved studies (0–28 days) under controlled O₂ partial pressure clarify chain-length-dependent antioxidant efficacy .
Q. How do stereochemical factors influence catalytic hydrogenation pathways of 1-penten-3-ol derivatives?
- Palladium catalysts: Ligand-modified Pd nanoparticles enable selective hydrogenation of acetylenic precursors to 1-penten-3-ol derivatives, avoiding over-reduction to alkanes .
- Ruthenium carbene intermediates: 1,2-migration in propargyl alcohol reactions alters regioselectivity, with stereocenters dictating allylic rearrangement outcomes (e.g., 3-methyl-1-penten-4-yn-3-ol) .
Q. What computational methods validate experimental kinetic data for 1-penten-3-ol’s atmospheric reactions?
- Density Functional Theory (DFT): Models transition states for OH/Cl-initiated oxidations, comparing activation energies (Eₐ) with experimental Arrhenius parameters .
- Master Equation Solvers (MESMER): Simulate pressure-dependent branching ratios for peroxy radical pathways, resolving discrepancies in NO₃• reaction mechanisms .
Methodological Best Practices
Q. How should researchers design experiments to address conflicting data on 1-penten-3-ol’s role in lipid oxidation?
Q. What statistical approaches improve reliability in kinetic studies of 1-penten-3-ol’s reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
